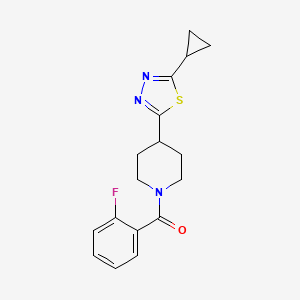

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been extensively researched . The reactions are typically monitored by thin layer chromatography . The yield of the synthesized compounds can vary, but it is generally high .Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives have been extensively studied . The reactions are typically monitored by thin layer chromatography .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific derivative. For example, the yield of the synthesized compounds can be high, and the compounds can form yellow crystals .Scientific Research Applications

Antitubercular Activity

- Compounds similar to (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone have shown significant antitubercular activity. For instance, certain cyclopropyl methanones demonstrated minimum inhibitory concentration against Mycobacterium tuberculosis, with one compound showing high effectiveness against multi-drug resistant strains and being orally active in mice models (Bisht et al., 2010).

Antiproliferative Activity

- A structurally similar compound was evaluated for antiproliferative activity, indicating the potential of these compounds in cancer research (Prasad et al., 2018).

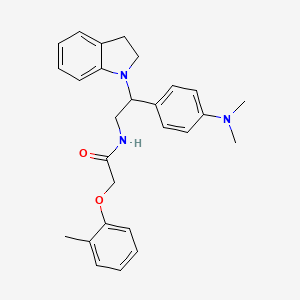

Potential in Neuroprotection

- Aryloxyethylamine derivatives, closely related to the compound , have shown potential neuroprotective effects against glutamate-induced cell death and in mouse models of cerebral ischemia, highlighting their potential in neurological research (Zhong et al., 2020).

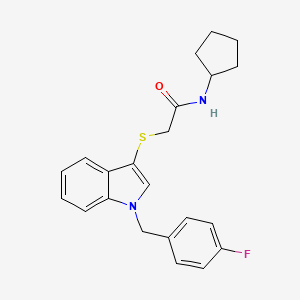

Antimicrobial and Antifungal Activity

- Similar compounds have been reported to possess antimicrobial and antifungal activities, providing a potential avenue for the development of new antibacterial and antifungal agents (Murthy & Shashikanth, 2012).

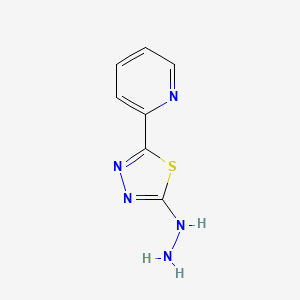

Anticancer Potential

- Derivatives of thiadiazole, a component of the compound, have demonstrated inhibitory effects on a wide range of cancer cell lines, indicating their potential application in cancer research (Bhole & Bhusari, 2011).

Potential in Neurological Disorders

- Some derivatives have shown potential in the treatment of neurological disorders like depression, anxiety, and neuropathic pain (Vacher et al., 1999; Deseure et al., 2002; Colpaert et al., 2004).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways .

Pharmacokinetics

Its molecular structure suggests that it may have good bioavailability .

Result of Action

Compounds with similar structures have been known to exert various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3OS/c18-14-4-2-1-3-13(14)17(22)21-9-7-12(8-10-21)16-20-19-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTGFCWTNLZYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2359819.png)

![4-(diethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2359821.png)

![butyl 4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2359826.png)

![5-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359833.png)

![3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2359837.png)